5-Bromo-6-chloro-2-methylpyrimidin-4-ol

Vue d'ensemble

Description

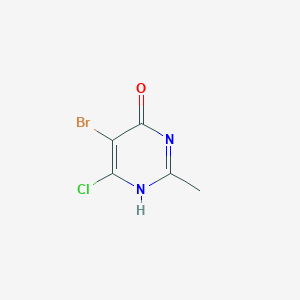

5-Bromo-6-chloro-2-methylpyrimidin-4-ol is a heterocyclic compound with the molecular formula C5H4BrClN2O. It is a derivative of pyrimidine, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol typically involves the bromination and chlorination of 2-methylpyrimidin-4-ol. One common method includes the following steps:

Bromination: 2-methylpyrimidin-4-ol is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-6-chloro-2-methylpyrimidin-4-ol can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield amino derivatives, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Activity

Research indicates that 5-bromo-6-chloro-2-methylpyrimidin-4-ol exhibits notable antimicrobial properties. It has been studied as a precursor in synthesizing biologically active compounds, particularly those targeting bacterial infections. The halogen substituents are believed to increase its efficacy against various pathogens .

Intermediate for Drug Development

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to be modified into more complex molecules that may have enhanced therapeutic effects. For example, it has potential applications in developing new classes of antibiotics or other antimicrobial agents .

Research Insights and Case Studies

Despite its promising applications, comprehensive research specifically focusing on this compound is limited. However, related studies involving similar compounds provide insights into its potential uses:

-

Cocrystallization Studies

Research on cocrystallization involving similar pyrimidine derivatives has revealed interesting hydrogen bonding patterns that could inform the design of new drugs. For instance, experiments with 2-amino-5-bromo-6-methylpyrimidin-4-one have shown how halogen bonds can influence crystal packing and molecular interactions . -

Synthetic Pathways

A detailed analysis of synthetic routes for related compounds has highlighted the need for efficient production methods that can be scaled up for industrial applications. These insights can be applied to optimize the synthesis of 5-bromo-6-chloro-2-methylpyrimidin-4-ol, ensuring high yields and cost-effectiveness .

Mécanisme D'action

The mechanism of action of 5-Bromo-6-chloro-2-methylpyrimidin-4-ol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The compound can interact with molecular targets such as kinases, proteases, or nucleic acids, thereby influencing various biochemical pathways. The exact mechanism involves binding to the active site of the target molecule, leading to inhibition or modulation of its activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 5-Bromo-2-chloro-6-methylpyridine

- 5-Bromo-4-chloro-6-methylpyrimidin-2-amine

- 6-Bromo-2-chloro-4-methylpyrimidine

Uniqueness

5-Bromo-6-chloro-2-methylpyrimidin-4-ol is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in medicinal chemistry and materials science .

Activité Biologique

5-Bromo-6-chloro-2-methylpyrimidin-4-ol is a heterocyclic organic compound recognized for its potential biological activities, particularly in the fields of antimicrobial and medicinal chemistry. Despite its structural similarities to other pyrimidine derivatives, research on this specific compound remains limited, suggesting a need for further exploration into its biological mechanisms and applications.

This compound has the following chemical properties:

- Molecular Formula : C₅H₄BrClN₂O

- Molecular Weight : 223.45 g/mol

- CAS Number : 105806-11-9

- Solubility : Moderately soluble in water and organic solvents

The presence of halogen atoms (bromine and chlorine) in its structure is believed to enhance its interaction with biological targets, potentially leading to inhibitory effects on specific enzymes or pathways involved in microbial growth.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been studied as a potential antimicrobial agent, particularly against various bacterial strains. The halogen substituents may contribute significantly to its efficacy by facilitating binding interactions with microbial targets.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | Not specified |

| Staphylococcus aureus | Not specified |

| Enterococcus faecalis | Not specified |

Although specific MIC values for this compound have not been extensively documented, related studies on similar pyrimidine derivatives suggest that compounds with similar structural features often demonstrate significant antimicrobial activity .

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound may inhibit key enzymes involved in metabolic pathways of bacteria or interfere with nucleic acid synthesis, which are common mechanisms for antimicrobial agents.

Case Studies and Research Findings

While comprehensive studies specifically focusing on this compound are scarce, related research provides insights into its potential applications:

- Synthesis and Derivatives : The compound can be synthesized through various methods, and its derivatives have shown enhanced biological activity in preliminary studies. The synthesis often involves bromination and chlorination processes that modify the pyrimidine ring structure.

- Comparative Studies : Comparative analyses with structurally similar compounds indicate that variations in substituents significantly affect biological activity. For instance, compounds like 5-bromo-6-methylpyrimidin-4-ol exhibit different reactivity profiles due to the absence of chlorine or hydroxyl groups.

- In Silico Studies : Computational studies have suggested that this compound may interact favorably with certain biological targets, indicating potential pathways for drug development .

Future Directions

Given the limited research on this compound, future studies should focus on:

- In-depth Biological Testing : Conducting comprehensive in vitro and in vivo studies to establish definitive MIC values against various pathogens.

- Mechanistic Studies : Elucidating the precise biochemical pathways affected by this compound to better understand its potential therapeutic applications.

- Development of Derivatives : Exploring modifications to enhance efficacy and reduce toxicity, potentially leading to new pharmaceutical agents.

Propriétés

IUPAC Name |

5-bromo-4-chloro-2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2O/c1-2-8-4(7)3(6)5(10)9-2/h1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYJKLCIGBWGMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=O)N1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547837 | |

| Record name | 5-Bromo-6-chloro-2-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105806-11-9 | |

| Record name | 5-Bromo-6-chloro-2-methylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.